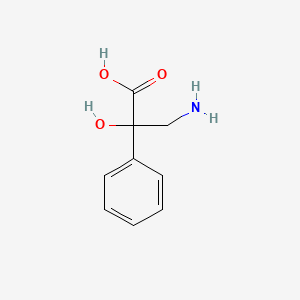

3-Amino-2-hydroxy-2-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-2-hydroxy-2-phenylpropanoic acid” is also known as Tropic acid, which is a chemical with a condensed structural formula HOCH2CHPhCOOH . It is a laboratory reagent used in the chemical synthesis of atropine and hyoscyamine . This compound belongs to the class of organic compounds known as phenylpropanoic acids .

Synthesis Analysis

The synthesis of this compound involves optical resolution by preferential crystallization . It has been used in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid . Another method involves using (1S,2S)- and (1R,2R)-2-amino-1- as the resolving agents .Molecular Structure Analysis

The molecular formula of this compound is C9H11NO3 . It is a chiral substance, existing as either a racemic mixture or as a single enantiomer .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the chemical synthesis of atropine and hyoscyamine . A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 400.3±45.0 °C at 760 mmHg, and a flash point of 195.9±28.7 °C . It has a molar refractivity of 47.0±0.3 cm3, and a molar volume of 135.7±3.0 cm3 .Scientific Research Applications

HVA has been widely studied for its potential therapeutic applications. It has been found to reduce the symptoms of Parkinson’s disease, reduce the risk of stroke, and improve cognitive function. It has also been studied for its potential role in the treatment of depression, anxiety, and addiction.

In addition to its therapeutic applications, HVA has also been studied for its role in the regulation of dopamine levels in the brain. It has been found to be a major metabolite of dopamine, and its levels can be used to monitor the levels of dopamine in the brain.

Mechanism of Action

Target of Action

The primary target of 3-Amino-2-hydroxy-2-phenylpropanoic acid is Aminopeptidase N (APN/CD13) . APN/CD13 is a type II membrane-bound ectopeptidase that plays a critical role in tumor invasion, metastasis, and tumor angiogenesis .

Mode of Action

This compound interacts with APN/CD13, inhibiting its activity . The compound has shown potent inhibitory activity against APN, with an IC50 value of 1.26 ± 0.01 μM, which is better than that of bestatin .

Biochemical Pathways

It’s known that apn/cd13, the target of this compound, is involved in the metabolism of various peptides and plays a role in several biological processes, including cell proliferation, differentiation, and angiogenesis .

Result of Action

The inhibition of APN/CD13 by this compound can potentially affect tumor invasion, metastasis, and angiogenesis . This suggests that the compound could have potential applications in anti-cancer therapies .

Advantages and Limitations for Lab Experiments

HVA has several advantages and limitations for lab experiments. One of the main advantages is its high solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. Additionally, it is relatively stable and has a long shelf life, making it suitable for long-term storage.

One of the main limitations of HVA is its low concentration in biological samples, which makes it difficult to measure accurately. Additionally, it is sensitive to light and temperature, making it difficult to work with in certain laboratory conditions.

Future Directions

The potential therapeutic applications of HVA are still being explored. One of the main areas of research is its role in the treatment of Parkinson’s disease. Additionally, its role in the regulation of dopamine levels in the brain is still being studied. Other potential future directions include its potential role in the treatment of depression, anxiety, and addiction, as well as its potential anti-inflammatory, anti-oxidant, and anti-apoptotic effects. Additionally, further research is needed to understand the exact mechanism of action of HVA and to develop more effective ways to measure its concentration in biological samples.

Synthesis Methods

HVA can be synthesized through various methods, including the decarboxylation of DOPA, the oxidation of dopamine, and the reaction of phenylacetic acid with ammonia. The most common method is the decarboxylation of DOPA, which is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). This reaction produces HVA and CO2, with the latter being released into the atmosphere. The reaction is shown below:

DOPA → HVA + CO2

Safety and Hazards

Properties

IUPAC Name |

3-amino-2-hydroxy-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUOIJVCLBQBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)

![1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2852345.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2852347.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide](/img/structure/B2852351.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)

methanone](/img/structure/B2852354.png)